Molecular Weight and Formula Shift Differentiate from the N-Ethyl Analog, Affecting Stoichiometry and Assay Preparation
The target compound, as its HCl salt, exhibits a molecular weight of 269.77 g/mol (C₁₂H₂₀ClN₅), whereas the closest commercially cataloged analog, N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine (CAS 1856040-36-2), has a molecular weight of 283.80 g/mol (C₁₃H₂₂ClN₅) . This 14.03 g/mol difference, corresponding exactly to a CH₂ unit, confirms the structural divergence and necessitates distinct molarity calculations for any biochemical or cellular assay preparation.
| Evidence Dimension | Molecular Weight (HCl salt form) |
|---|---|
| Target Compound Data | 269.77 g/mol |
| Comparator Or Baseline | 283.80 g/mol (N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine, CAS 1856040-36-2) |
| Quantified Difference | 14.03 g/mol (Δ = 1 CH₂ unit) |
| Conditions | Chemical database reported values for the hydrochloride salts. |
Why This Matters
Incorrect assumption of molecular weight leads to systematic 5.2% molarity error, potentially invalidating dose-response curves and IC₅₀ determinations.
